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Compound of Interest

Compound Name: T20-M

Cat. No.: B15584007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies of

T20 (Enfuvirtide), the first-in-class HIV fusion inhibitor. T20 is a synthetic 36-amino-acid peptide

that mimics a component of the HIV-1 fusion machinery, effectively preventing the virus from

entering and infecting host cells.[1] This document summarizes key quantitative data, details

common experimental protocols, and visualizes the underlying mechanisms and workflows.

Mechanism of Action
T20's mechanism of action is centered on the inhibition of HIV-1 envelope glycoprotein gp41-

mediated membrane fusion.[2][3] The viral entry process begins with the binding of the viral

surface glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or

CCR5).[4] This binding triggers a conformational change in gp41, exposing a region known as

the N-terminal heptad repeat (HR1). Another region, the C-terminal heptad repeat (HR2), then

folds back to interact with HR1, forming a six-helix bundle. This process brings the viral and

cellular membranes into close proximity, facilitating fusion and viral entry.

T20 is designed to mimic the HR2 region of gp41.[3] It competitively binds to the HR1 region,

preventing the formation of the six-helix bundle.[3] This disruption of the fusion process

effectively blocks the virus from entering the host cell.[1]
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Caption: HIV-1 fusion process and T20's inhibitory mechanism.

Quantitative In Vitro Data
The in vitro potency of T20 and its derivatives has been evaluated in various assays, primarily

measuring the concentration required to inhibit viral activity by 50% (IC50) or 50% effective

concentration (EC50).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15584007?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay Type
Cell
Line/Virus
Strain

IC50 / EC50
(nM)

Fold
Increase in
Potency vs.
T20

Reference

T20

(Enfuvirtide)

Cell Fusion

Assay
- 24.17 - [5]

Single-Cycle

Entry Assay
- 9.41 - [5]

HIV-1

Infection

(JRCSF)

- 5.19 - [5]

Inhibition of

diverse HIV-1

isolates

- 29.45 - [5]

Antiviral

Activity vs.

primary HIV-1

isolates

- 6 - 91 - [6]

LP-40
Cell Fusion

Assay
- 0.41 58.95 [5]

Single-Cycle

Entry Assay
- 0.44 21.38 [5]

HIV-1

Infection

(JRCSF)

- 0.28 10.54 [5]

Inhibition of

diverse HIV-1

isolates

- 4.29 - [5]

Enfuvirtide-

PEG

Conjugate

(EP)

Antiviral

Activity vs.

primary HIV-1

isolates

- 6 - 91
Comparable

to Enfuvirtide
[6]
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LP-52

Inhibition of

HIV-1

pseudotypes

- 0.017 2050 [7]

Quantitative In Vivo Data
In vivo studies have been crucial in demonstrating the clinical efficacy of T20. These studies

typically measure the reduction in viral load and the increase in CD4+ T-cell counts in HIV-1

infected individuals.
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Study/Trial
Patient
Population

Treatment
Regimen

Duration
Key
Findings

Reference

Phase I

Clinical Trial

HIV-infected

individuals

Intravenous

enfuvirtide
-

Substantial

decline in HIV

plasma viral

load in the

highest dose

group.

[2]

TORO 1 &

TORO 2

(Phase III)

Highly

antiretroviral-

experienced

Enfuvirtide +

Optimized

Background

(OB) vs. OB

alone

24 weeks

Mean viral

load

reduction of

~1.0 log10

copies/mL

greater in the

enfuvirtide

group.

[2]

Mexican

Cohort Study

Highly

antiretroviral-

experienced

Enfuvirtide-

based

salvage

therapy

48 weeks

At week 48,

81.4% of

patients had

HIV-1 RNA

<400

copies/mL

and 55.5%

had <50

copies/mL.

Significant

increase in

CD4+ cells.

[8]

Experimental Protocols
A variety of in vitro and in vivo models are utilized to assess the efficacy and mechanism of

action of T20.

In Vitro Assays
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1. HIV-Cell Fusion Assay: This assay measures the ability of a compound to inhibit the fusion of

HIV-1 envelope-expressing cells with target cells expressing CD4 and coreceptors.[4]

Experimental Setup
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Caption: Generalized workflow for an HIV-cell fusion assay.

Methodology:

Cell Preparation: Effector cells (e.g., 293T) are co-transfected with plasmids expressing

the HIV-1 envelope glycoprotein and a reporter enzyme fragment (e.g., the α fragment of

β-galactosidase).[9] Target cells are co-transfected with plasmids for CD4, a coreceptor,

and the complementary enzyme fragment (e.g., the ω fragment).[9]

Compound Incubation: The test compound (e.g., T20) is serially diluted and added to a

mixture of effector and target cells.

Fusion Induction: Cell-cell fusion is allowed to proceed at 37°C.[9]

Signal Detection: The activity of the reconstituted reporter enzyme is measured, which is

proportional to the degree of cell fusion.
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Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the

percentage of fusion inhibition against the compound concentration.

2. Viral Infectivity Assay (Single-Cycle Entry Assay): This assay quantifies the inhibition of virus

entry into host cells using pseudoviruses.[5]

Methodology:

Pseudovirus Production: Pseudoviruses are generated, typically by co-transfecting cells

(e.g., 293T) with an HIV-1 Env-expressing plasmid and an HIV-1 backbone plasmid that

contains a reporter gene (e.g., luciferase) but is replication-incompetent.

Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence

of varying concentrations of the inhibitor.

Reporter Gene Expression: After a set incubation period (e.g., 48 hours), the cells are

lysed, and the reporter gene expression is measured.[9]

Data Analysis: The reduction in reporter gene expression correlates with the inhibition of

viral entry, and the IC50 is determined.[9]

In Vivo Models
1. Humanized Mouse Models: These models involve engrafting immunodeficient mice with

human immune cells or tissues, creating a system that can be infected with HIV-1.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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